Cas no 1804767-99-4 (Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate)

Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate
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- Inchi: 1S/C9H4F6INO3/c1-19-7(18)6-5(8(10,11)12)3(16)2-4(17-6)20-9(13,14)15/h2H,1H3
- InChI Key: YSTGGTCVJZNPBJ-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(C(=O)OC)C=1C(F)(F)F)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 361
- XLogP3: 4.1
- Topological Polar Surface Area: 48.4
Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029088711-1g |
Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate |
1804767-99-4 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate Related Literature
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
Additional information on Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate
Comprehensive Analysis of Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1804767-99-4)
In the rapidly evolving field of organic chemistry and pharmaceutical research, Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1804767-99-4) has emerged as a compound of significant interest. This pyridine derivative is characterized by its unique structural features, including a trifluoromethoxy group and a trifluoromethyl substituent, which contribute to its potential applications in drug discovery and material science. Researchers are increasingly focusing on this compound due to its versatility in synthetic transformations and its role as a key intermediate in the development of novel bioactive molecules.
The compound's CAS number 1804767-99-4 is often searched in academic and industrial databases, reflecting its growing relevance. Its iodo-substituted pyridine core makes it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in modern organic synthesis. Additionally, the presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl enhances its reactivity, enabling the creation of complex molecular architectures. This property aligns with current trends in medicinal chemistry, where fluorinated compounds are sought after for their improved metabolic stability and bioavailability.
One of the most frequently asked questions about Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate revolves around its synthetic utility. The compound's methyl ester group offers a handle for further functionalization, making it a versatile precursor for carboxylic acid derivatives, amides, and other esters. This adaptability is particularly valuable in the design of small-molecule inhibitors and agrochemicals, where structural diversity is crucial for optimizing activity and selectivity. Moreover, its iodine atom serves as a strategic point for introducing additional substituents via halogen exchange or metal-catalyzed reactions.
From an industrial perspective, the demand for fluorinated pyridines like this compound is driven by their applications in crop protection and pharmaceutical intermediates. The trifluoromethoxy group, in particular, is known to enhance lipophilicity and membrane permeability, traits that are highly desirable in drug candidates. Recent studies have also explored its potential in PET imaging and radiopharmaceuticals, leveraging the iodine-124 isotope for diagnostic purposes. These applications underscore the compound's multidisciplinary appeal and its alignment with cutting-edge research trends.
In summary, Methyl 4-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1804767-99-4) represents a compelling example of how heterocyclic chemistry continues to drive innovation across multiple scientific domains. Its structural features, synthetic versatility, and potential applications make it a subject of ongoing investigation, particularly in fields where fluorine-containing compounds are prized for their unique properties. As research progresses, this compound is likely to play an increasingly prominent role in the development of next-generation therapeutics and functional materials.
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